2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic small molecule featuring a pyridinone core substituted with an azepane sulfonyl group and an acetamide-linked 2,5-dimethylphenyl moiety. Its structure combines a heterocyclic scaffold (2-oxopyridin-1(2H)-yl) with a sulfonamide group (azepan-1-ylsulfonyl) and a lipophilic aromatic substituent (2,5-dimethylphenyl).
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-9-10-17(2)18(14-16)22-20(25)15-23-11-7-8-19(21(23)26)29(27,28)24-12-5-3-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJGCJJKZGDWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its complex structure suggests interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.5 g/mol. The presence of an azepan ring, a pyridine moiety, and a sulfonamide group contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1251695-59-6 |
The compound's mechanism of action involves interactions with specific molecular targets, particularly proteins involved in various biochemical pathways. The sulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting their function. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, stabilizing the complex formed between the compound and its target proteins.
Antimicrobial Activity
Research has indicated that sulfonamides exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Initial studies suggest that it may inhibit bacterial growth by interfering with folate synthesis pathways, a common mechanism among sulfonamide antibiotics.
Anticancer Potential
Studies have explored the compound's potential in cancer treatment. The structural features allow it to interact with enzymes involved in cancer cell proliferation and survival. Preliminary data indicate that it may induce apoptosis in specific cancer cell lines by modulating signaling pathways associated with cell survival and death.
Neuropharmacological Effects
Given its structural similarities to known neuroactive compounds, this compound has been investigated for potential neuropharmacological effects. It may influence neurotransmitter systems or provide neuroprotective benefits against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds, providing insights into potential applications:
- Antimicrobial Study : A study evaluated the effectiveness of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide structure could enhance antibacterial activity.
- Anticancer Research : In vitro studies demonstrated that similar compounds could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest.
- Neuropharmacological Assessment : Animal models have shown that derivatives of this compound may reduce symptoms of anxiety and depression, suggesting a role in modulating central nervous system activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()
- Structural Differences: The pyridinone ring in the target compound is replaced with a dichloropyridazinyl group. The aryl substituent is 4-methylphenyl instead of 2,5-dimethylphenyl.
- Synthetic Pathway: Synthesis involves coupling 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline using thionyl chloride and TEA, yielding a 79% isolated product . This method is analogous to the likely synthesis route for the target compound, with adjustments for the pyridinone core.
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2 in )
- Structural Differences :
- Lacks the azepane sulfonyl group and 2,5-dimethylphenyl substituent.
- Features a benzyl group on the acetamide nitrogen.
- Functional Insights: Serves as a non-covalent inhibitor of the β1i subunit of immunoproteasomes, with moderate activity (Ki in the submicromolar range) . Molecular dynamics (MD) studies highlight interactions with residues like Phe31 and Lys33, suggesting that bulkier substituents (e.g., 2,5-dimethylphenyl) could enhance binding stability.
Tert-Butyl N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate ()
- Structural Differences: Contains a 2-oxopyridin-1(2H)-yl core but with additional substitutions (6-amino, 5-(2,4-difluorobenzoyl)). The acetamide is replaced with an L-alaninate ester linked to a difluorophenyl group.
- Pharmacological Relevance :
Pharmacological and Binding Comparisons
Immunoproteasome Inhibition ()
- Key Analogs: Compound Substituents β1i Ki (µM) Selectivity N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide Benzyl, pyridinone ~1.5 Moderate Target Compound 2,5-Dimethylphenyl, azepane sulfonyl Predicted Higher
- Mechanistic Insights: The azepane sulfonyl group in the target compound may enhance solubility and hydrogen bonding compared to simpler analogs .
Kinase Inhibition ()
- Key Analogs: Compound Target Enzyme IC50 (nM) Tert-Butyl L-alaninate derivative p38 MAP kinase <100 Target Compound Unknown N/A
- Structural Implications :
- The absence of a kinase-targeting difluorobenzoyl group in the target compound suggests divergent biological applications.
Physicochemical and ADME Properties
- Solubility: The azepane sulfonyl group may improve aqueous solubility relative to non-sulfonylated analogs (e.g., compounds) .
Q & A
Basic: What are the critical steps for synthesizing 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves sequential functionalization of the pyridinone and acetamide moieties. Key steps include:
- Sulfonylation: Reacting the pyridinone precursor with azepane-1-sulfonyl chloride under anhydrous conditions (dichloromethane solvent, triethylamine base, 0–5°C) to ensure regioselectivity at the 3-position .
- Acetamide Coupling: Using carbodiimide coupling agents (e.g., EDC·HCl) to link the sulfonylated pyridinone to the 2,5-dimethylphenylamine derivative. Optimize stoichiometry (1:1.2 molar ratio) and monitor via TLC to minimize byproducts .
- Purification: Employ gradient silica gel chromatography (0–8% MeOH in CH₂Cl₂) followed by recrystallization (ethyl acetate/hexane) to achieve >95% purity. Adjust solvent polarity based on intermediate solubility profiles .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Verify substituent positions (e.g., azepane sulfonyl protons at δ 3.1–3.4 ppm; pyridinone carbonyl at ~168 ppm). Compare integration ratios to expected proton counts .
- 2D Experiments (COSY, HSQC): Resolve overlapping signals in the aromatic region (e.g., 2,5-dimethylphenyl protons) .
- X-ray Crystallography: Determine dihedral angles between the pyridinone and acetamide moieties to confirm spatial orientation. Hydrogen bonding patterns (e.g., N–H⋯O interactions) validate dimerization tendencies .
- Mass Spectrometry: ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 467.58) and detects fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data across different assays?
Methodological Answer:
- Assay Standardization:
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to cross-validate activity. For example, if cytotoxicity conflicts with kinase inhibition, test in isogenic cell lines with/without target expression .
- Control solvent effects (e.g., DMSO concentrations ≤0.1%) to avoid false positives .
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out metabolite interference. Adjust incubation times (e.g., 30–120 min) and use LC-MS to identify degradation products .
- Structural Analog Comparison: Compare IC₅₀ values of derivatives (e.g., replacing azepane with piperidine) to isolate substituent-specific effects .
Advanced: What computational strategies predict binding interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on sulfonyl and acetamide groups as hydrogen bond donors/acceptors .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories. Analyze RMSD (<2 Å) to confirm pose retention .
- Electrostatic Potential Maps: Calculate MESP surfaces (Gaussian 09) to identify nucleophilic/electrophilic regions. Correlate with experimental SAR data .
- ADMET Prediction: Use SwissADME to estimate bioavailability (TPSA <140 Ų) and blood-brain barrier permeability (logP ~3.5) .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation: Systematically modify:
- Azepane Group: Replace with smaller (pyrrolidine) or bulkier (cyclooctane) rings to probe steric effects .
- Acetamide Linker: Test methyl, ethyl, or trifluoroethyl spacers to optimize flexibility .
- Phenyl Substituents: Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups at the 2,5-dimethylphenyl position .
- Activity Profiling:
- Screen derivatives against a panel of 10–15 related targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) for high-affinity candidates .
- Data Analysis: Apply multivariate regression (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with bioactivity .
Advanced: What experimental approaches address low solubility in aqueous buffers during in vitro studies?
Methodological Answer:
- Co-solvent Systems: Test DMSO:PBS (up to 5% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM) to enhance dissolution .
- Salt Formation: Synthesize hydrochloride or mesylate salts via acid-base reactions. Confirm salt stability via DSC/TGA .
- Nanoformulation: Prepare PEGylated liposomes (50–100 nm diameter) using thin-film hydration. Characterize encapsulation efficiency (>80%) via dialysis .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA):
- Treat cells with compound (10 µM, 1 hr), lyse, and heat (37–65°C). Centrifuge and quantify soluble target via Western blot .
- Compare melting curves with/without compound to confirm stabilization .
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound. UV-irradiate cells, then pull down tagged targets for MS identification .
Advanced: What strategies mitigate off-target effects observed in phenotypic screens?
Methodological Answer:
- Proteome-Wide Profiling: Use affinity purification-MS (AP-MS) to identify non-target binding partners. Filter hits with >5-fold enrichment over controls .
- CRISPR Knockout: Generate target-knockout cell lines. Re-test compound activity to confirm on-target effects .
- Dose-Response Analysis: Compare IC₅₀ shifts in wild-type vs. overexpressing cells to assess target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
